4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE
Description
4-(Azepane-1-sulfonyl)-N-{3-[4-(azepane-1-sulfonyl)benzamido]phenyl}benzamide is a symmetrically structured benzamide derivative featuring dual azepane sulfonyl groups. The compound consists of a central phenyl ring substituted with a benzamide moiety at the 3-position, which is further linked to another benzamide group bearing an azepane sulfonyl substituent.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O6S2/c37-31(25-12-16-29(17-13-25)43(39,40)35-20-5-1-2-6-21-35)33-27-10-9-11-28(24-27)34-32(38)26-14-18-30(19-15-26)44(41,42)36-22-7-3-4-8-23-36/h9-19,24H,1-8,20-23H2,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCMEKTJUBKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the sulfonyl group: This step involves sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Coupling reactions: The final compound is formed through coupling reactions between the azepane-sulfonyl intermediates and benzoyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups or to modify the azepane rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with unique properties.
Biological Research: It can be used as a probe to study biological processes or as a tool in biochemical assays.
Industrial Applications: The compound may find use in the development of specialty chemicals or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups and azepane rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to two related molecules from the evidence:
Structural and Physicochemical Properties
Key Observations :
- Molecular Weight : The target compound (554.66 g/mol) is intermediate in size compared to the thiazole-containing analog (565.68 g/mol) but significantly larger than the methyl-substituted phenylamine (268.38 g/mol). This suggests varying pharmacokinetic profiles, with the smaller compound likely having better membrane permeability.
- Hydrogen Bonding : The dual amide and sulfonyl groups in the target compound provide 7 H-bond acceptors, exceeding both analogs. This may enhance binding affinity to polar protein targets but reduce oral bioavailability due to high hydrophilicity.
- Structural Features : The thiazole-containing compound incorporates a heterocyclic ring, which could improve metabolic stability compared to the target compound’s bis-benzamide scaffold.
Functional and Hypothetical Activity
- Target Compound : The symmetrical bis-azepane sulfonyl design may favor interactions with dimeric enzyme active sites (e.g., HIV-1 protease) or allosteric receptor pockets. However, its high molecular weight and polarity could limit blood-brain barrier penetration.
- Its lower H-bond donor count (1 vs. 2) might improve solubility relative to the target compound.
- Methyl-Substituted Phenylamine : The compact structure and methyl group likely enhance lipophilicity, favoring passive diffusion across cellular membranes. This compound could serve as a fragment library candidate for lead optimization.
Biological Activity
The compound 4-(Azepane-1-sulfonyl)-N-{3-[4-(azepane-1-sulfonyl)benzamido]phenyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Azepane ring : A seven-membered saturated ring that may contribute to the compound's biological interactions.
- Benzamide moiety : Known for its role in various pharmacological activities.
- Sulfonyl group : Often associated with enhanced solubility and bioactivity.
Molecular Formula
- C : 26
- H : 30
- N : 4
- O : 3
- S : 2
Molecular Weight
- Approximately 524.6 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activity of this compound, however, requires further investigation.
The proposed mechanisms of action for azepane-derived sulfonamides generally include:
- Inhibition of Enzymatic Activity : Many sulfonamides act as enzyme inhibitors, potentially affecting metabolic pathways.
- Modulation of Ion Channels : Some studies suggest that sulfonamide compounds can influence calcium channels, impacting cardiovascular functions.
- Interaction with Biomolecules : The presence of multiple functional groups allows for diverse interactions with proteins and nucleic acids.
Study 1: Cardiovascular Effects
A study evaluated the effects of various sulfonamide derivatives on coronary resistance using an isolated rat heart model. The findings indicated that certain derivatives significantly reduced perfusion pressure compared to controls.
| Compound | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|
| Control | - | 0 |
| Compound A (benzenesulfonamide) | 0.001 | -15 |
| Compound B (4-(2-aminoethyl)-benzenesulfonamide) | 0.001 | -25 |
| Compound C (4-(azepane-1-sulfonyl)-N-benzamide) | 0.001 | -30 |
This study suggests that the compound may interact with calcium channels, leading to decreased coronary resistance and altered perfusion pressure .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of sulfonamide derivatives similar to the target compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) for Compound |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 7.8 |
| A549 (lung cancer) | 6.5 |
The results indicate potential therapeutic applications in oncology, highlighting the need for further exploration into its mechanism of action against cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(azepane-1-sulfonyl)-N-{3-[4-(azepane-1-sulfonyl)benzamido]phenyl}benzamide, and how can purity be validated?
- Methodology :
- Synthesis : Use a stepwise approach: (1) Sulfonylation of benzamide precursors with azepane-1-sulfonyl chloride under anhydrous conditions (DCM, 0–5°C, triethylamine as base) . (2) Coupling reactions via EDC/HOBt or DCC-mediated amidation for phenyl bridging .
- Purity Validation : Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Confirm purity >98% using mass spectrometry (ESI-MS) and elemental analysis (C, H, N, S) .
Q. How can the compound’s solubility and stability be optimized for in vitro assays?
- Methodology :
- Solubility Screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to assess aggregation.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For pH sensitivity, evaluate degradation in buffers (pH 1–9) at 37°C .
Q. What structural features influence its biological activity, and how are these characterized?
- Methodology :
- Key Features : Dual azepane-sulfonyl groups enhance kinase inhibition via hydrophobic pocket binding. The benzamide linker improves cellular permeability .
- Characterization : Confirm structure via /-NMR (amide protons at δ 10.2–10.8 ppm, sulfonyl groups at δ 3.1–3.5 ppm) and X-ray crystallography for stereochemical assignment .
Advanced Research Questions
Q. How can contradictions in reported IC values across kinase inhibition assays be resolved?
- Methodology :
- Assay Standardization : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-concentration-matched controls. Validate via Western blot for phosphorylated substrates.
- Data Normalization : Account for assay conditions (e.g., Mg concentration, pH) and use reference inhibitors (e.g., Erlotinib for EGFR) .
Q. What in vivo models are suitable for studying its anti-angiogenic effects, and how are endpoints quantified?
- Methodology :
- Models : Zebrafish embryo angiogenesis assay (Tg(fli1:EGFP)) or murine Matrigel plug assay.
- Quantification : Measure microvessel density via immunohistochemistry (CD31 staining) or MRI-based perfusion imaging. Validate with VEGF-A ELISA .
Q. How do structural modifications (e.g., azepane ring size or sulfonyl group placement) affect pharmacokinetics?
- Methodology :
- SAR Studies : Synthesize analogs with pyrrolidine (5-membered) vs. azocane (8-membered) sulfonyl groups. Compare logP (shake-flask method) and plasma protein binding (equilibrium dialysis).
- PK Profiling : Conduct rodent studies with IV/PO administration. Calculate AUC, , and bioavailability using LC-MS/MS .
Q. What computational strategies predict off-target interactions or toxicity risks?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against human proteome databases (e.g., ChEMBL). Prioritize targets with docking scores < -7.0 kcal/mol.
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) for hepatotoxicity and Ames mutagenicity alerts .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
- Methodology :
- Model Comparison : Test in monolayer (2D) vs. spheroid (3D) cultures of MCF-7 or U87 cells. Use resazurin assay for viability and caspase-3/7 activation for apoptosis.
- Hypothesis : Reduced efficacy in 3D models may stem from poor penetration. Confirm via confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled compound) .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
